1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
Description
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and a propan-2-ol linker bearing a piperidin-1-yl group. Carbazole derivatives are known for diverse pharmacological activities, including antifungal, antiarrhythmic, and receptor-binding properties .
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRDSJKTZGCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic uses.
The compound's chemical structure contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 346.9 g/mol. The presence of the carbazole core and the chloro substituent enhances its interaction with biological targets, potentially modulating various physiological processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.9 g/mol |
| IUPAC Name | 1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
| CAS Number | 123063-86-5 |
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. Preliminary studies suggest that it could modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial in treating various neurological disorders. The unique structure allows it to potentially influence signaling pathways in neuronal systems .
Study on Neurotransmitter Modulation
A study conducted on a structurally similar compound indicated that modifications at the piperidine ring significantly affected its ability to modulate neurotransmitter systems. The findings suggested that optimizing the piperidine substituents could enhance the efficacy of compounds targeting neurological disorders.
Antiviral Activity Assessment
In another study focusing on carbazole derivatives, compounds with specific substitutions at the N-position exhibited enhanced antiviral activity against HCV. This suggests that structural modifications could lead to improved therapeutic profiles for related compounds .
Future Directions
Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Comprehensive studies involving in vitro and in vivo models will be crucial for understanding its pharmacodynamics and therapeutic potential.
Comparison with Similar Compounds
Structural Modifications in the Amino Alcohol Side Chain
The amino alcohol moiety is a critical pharmacophore. Substitutions here influence solubility, receptor affinity, and metabolic stability. Key analogs include:
Key Observations :
Carbazole Core Modifications
The carbazole core’s substitution pattern significantly impacts bioactivity:
Q & A
Q. What advanced analytical methods can resolve co-eluting impurities in HPLC?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
